molecular formula C21H21NO2 B2974826 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone CAS No. 477320-02-8

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone

Cat. No. B2974826
CAS RN: 477320-02-8
M. Wt: 319.404
InChI Key: PRDSXONJCBPGKI-UHFFFAOYSA-N
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Description

3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone, also known as EANP, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in biochemical and physiological research. EANP is a ketone derivative that is structurally similar to other compounds with known biological activity, such as curcumin and chalcones. In

Scientific Research Applications

Fluorescent Biolabels Synthesis

One notable application of chemical compounds related to 3-(4-Ethoxyanilino)-1-(2-naphthyl)-1-propanone is in the synthesis of fluorescent materials. Mal’kina et al. (2013) reported the one-pot synthesis of fluorescent 3(2H)-furanones, which fluoresce in the visible region and are potential candidates for fluorescent biolabels. This synthesis involves a tandem reaction of tertiary cyanopropargylic alcohols with naphthoic acids, highlighting the versatility of naphthyl-related compounds in creating materials useful for biological labeling and imaging (Mal’kina et al., 2013).

Organic Synthesis and Characterization

In the realm of organic synthesis, the manipulation of naphthyl and related structures for the creation of novel compounds is a common theme. Al‐Sehemi et al. (2012) described the synthesis and characterization of 4H-benzo[h]chromene derivatives through interactions involving naphthol, highlighting the structural versatility and the capacity for functionalization inherent to naphthyl-based compounds. These studies contribute to the broader understanding of naphthyl's chemical behavior and its utility in synthesizing complex organic molecules (Al‐Sehemi et al., 2012).

Environmental and Material Sciences

The study of naphthyl-derived compounds extends into environmental science and material chemistry as well. For instance, the work by Aranda et al. (2021) on the atmospheric degradation of 3-ethoxy-1-propanol by reactions with Cl, OH, and NO3 radicals provides insight into the environmental fate and atmospheric reactivity of naphthyl-related ethers. Such research is crucial for understanding the environmental impact and the chemical stability of naphthyl-based compounds under various atmospheric conditions (Aranda et al., 2021).

Antitumor Activity

Research into the antitumor properties of naphthyl-based compounds has also been conducted. Liu et al. (2018) synthesized and evaluated the antitumor activity of Ethyl 2-[(2-Amino-3-Cyano-4-Phenethyl-4H-Naphtho[1,2-b]Pyran-8-yl)Oxy]acetate, providing a glimpse into the potential therapeutic applications of naphthyl-derived molecules. Such studies pave the way for the development of novel anticancer agents derived from naphthyl-related compounds (Liu et al., 2018).

properties

IUPAC Name

3-(4-ethoxyanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-2-24-20-11-9-19(10-12-20)22-14-13-21(23)18-8-7-16-5-3-4-6-17(16)15-18/h3-12,15,22H,2,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDSXONJCBPGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477320-02-8
Record name 3-(4-ETHOXYANILINO)-1-(2-NAPHTHYL)-1-PROPANONE
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